Cas no 84711-26-2 (ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate)

ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate structure
84711-26-2 structure
Product name:ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate
CAS No:84711-26-2
MF:C14H16N2O2S
MW:276.354042053223
CID:733659

ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate
    • Etomidate Impurity 4
    • 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-(1-phenylethyl)-2-thioxo-, ethyl ester, (R)- (9CI)
    • Ethyl 2,3-dihydro-3-[(1R)-1-phenylethyl]-2-thioxo-1H-imidazole-4-carboxylate (ACI)
    • Inchi: 1S/C14H16N2O2S/c1-3-18-13(17)12-9-15-14(19)16(12)10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,19)/t10-/m1/s1
    • InChI Key: URUAOABMVSHWSB-SNVBAGLBSA-N
    • SMILES: [C@@H](C1C=CC=CC=1)(N1C(=S)NC=C1C(=O)OCC)C

Computed Properties

  • Exact Mass: 276.093
  • Monoisotopic Mass: 276.093
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.7A^2

Experimental Properties

  • Density: 1.26
  • Boiling Point: 386.8°C at 760 mmHg
  • Flash Point: 187.7°C
  • Refractive Index: 1.629

ethyl 3-(1-phenylethyl)-2-sulfanylidene-1H-imidazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A524029-1g
Ethyl 3-(1-phenylethyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
84711-26-2 97%
1g
$474.0 2023-06-15

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